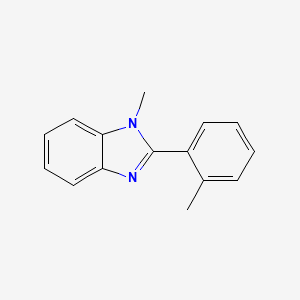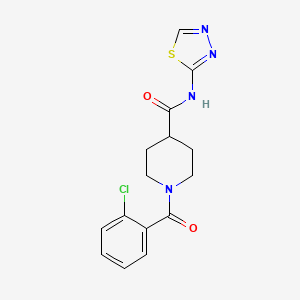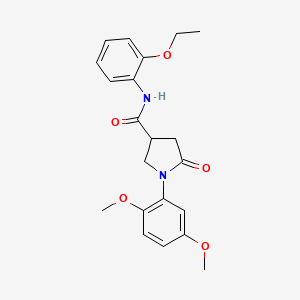
1-methyl-2-(2-methylphenyl)-1H-benzimidazole
説明
1-methyl-2-(2-methylphenyl)-1H-benzimidazole, also known as MMI, is a heterocyclic organic compound that belongs to the benzimidazole family. It is a white to off-white crystalline powder that is soluble in organic solvents and has a melting point of 197-200°C. MMI is widely used in scientific research due to its diverse biological activities.
科学的研究の応用
DNA Interaction and Cellular Staining
Benzimidazole derivatives, such as Hoechst 33258, are known for their strong binding affinity to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This property makes them valuable for cellular staining, chromosome analysis, and flow cytometry in plant cell biology and other research applications. Their ability to penetrate cells readily has led to their widespread use as fluorescent DNA stains, aiding in the visualization of nuclear and chromosomal structures in biological samples (Issar & Kakkar, 2013).
Medicinal Chemistry and Drug Design
Benzimidazole scaffolds play a crucial role in medicinal chemistry due to their versatile pharmacological functions, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. These compounds have been a focal point for drug design, leading to the development of new therapeutic agents with increased efficacy and lower toxicity. Mannich base benzimidazole derivatives, in particular, exhibit a wide range of medicinal applications, highlighting the importance of synthetic modifications to enhance their pharmacological profile (Vasuki et al., 2021).
Optoelectronic Materials
The chemical and physical properties of benzimidazole compounds extend their utility to the field of optoelectronic materials. These compounds have been incorporated into luminescent small molecules and chelate compounds, demonstrating significant potential in photo- and electroluminescence applications. The integration of benzimidazole and pyrimidine fragments into π-extended conjugated systems has proven valuable for the development of novel materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Anticancer Research
Recent studies have focused on the development of benzimidazole hybrids as potent anticancer agents. These derivatives exhibit anticancer properties through various mechanisms, including DNA intercalation, enzyme inhibition, and tubulin disruption. The structural modifications and synthesis strategies of benzimidazole compounds have been systematically explored to optimize their anticancer efficacy, providing a foundation for rational drug design in oncology (Akhtar et al., 2019).
特性
IUPAC Name |
1-methyl-2-(2-methylphenyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-11-7-3-4-8-12(11)15-16-13-9-5-6-10-14(13)17(15)2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDQMNLQOMQPNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(tert-butylthio)ethyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4576665.png)

![N-(3-chloro-4-fluorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4576673.png)
![4-{[2-(2-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4576685.png)

![3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4576703.png)

![2-[2-(4-cyclooctyl-1-piperazinyl)ethoxy]ethanol](/img/structure/B4576716.png)


![N-{3-allyl-2-[(3-chlorophenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-5-yl}benzamide](/img/structure/B4576768.png)
![5-(2,4-dichlorophenyl)-4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4576774.png)

![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B4576787.png)
